molecular formula C9H8Cl2O B1427856 4,6-dichloro-2,3-dihydro-1H-inden-1-ol CAS No. 1188143-94-3

4,6-dichloro-2,3-dihydro-1H-inden-1-ol

Cat. No. B1427856
M. Wt: 203.06 g/mol
InChI Key: ZIMJJJUNFVBXJO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . Its IUPAC name is 4,6-dichloro-1-indanol .


Molecular Structure Analysis

The InChI code for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is 1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: The compound has been used in the synthesis of various chemical derivatives, such as 3a,8a-dihydrocyclopent(a)inden-3(8H)-one, which is obtained from a known compound through ketone transposition and introduction of a double bond (Sugihara, Sugimura, & Murata, 1983).
  • Characterization and Crystal Structure Analysis: The structure and properties of various derivatives, like 6,7a-dichloro-3a-hydroxyoctahydro-1H-indene-2,5-diyl diacetates, have been characterized using spectroscopic methods (Kelebekli, Anıl, Goksu, & Şahin, 2018).

Chemical Reactions and Catalysis

  • Dynamic Kinetic Resolution: The compound is utilized in dynamic kinetic resolution (DKR) processes involving secondary alcohols, demonstrating the efficacy of combining enzymes and zeolites in an ionic liquid solvent system (Shimomura et al., 2015).
  • Polymerization Catalysis: Methylene-bridged metallocenes with derivatives of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol show potential in polymerization catalysis, especially in producing polypropylene and polyethylene waxes (Resconi et al., 2006).

Electronic and Optical Materials

  • Solar Cell Applications: Derivatives of the compound have been synthesized for use in polymer solar cells, where modifications to the end-capping groups significantly affect the performance and efficiency of these cells (Liu et al., 2020).

DNA Interaction Studies

  • DNA Binding Activity: Studies on the interaction of chiral Schiff bases derived from 4,6-dichloro-2,3-dihydro-1H-inden-1-ol with calf-thymus DNA reveal the influence of remote substituents on DNA binding affinity and structure (Bora et al., 2021).

Safety And Hazards

The safety data sheet for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol indicates that it is harmful if swallowed . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMJJJUNFVBXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-2,3-dihydro-1H-inden-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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